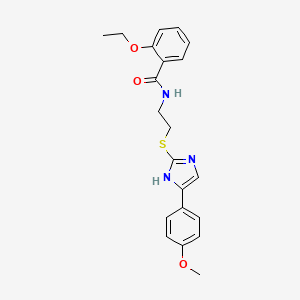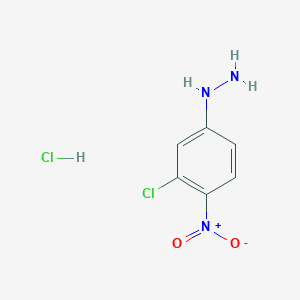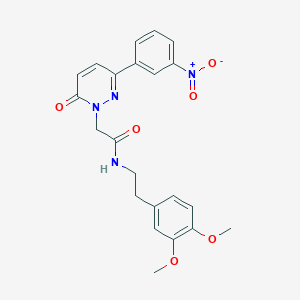![molecular formula C14H14Cl2N2O3 B2789274 N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide CAS No. 1445121-76-5](/img/structure/B2789274.png)
N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide, also known as A771726, is a small molecule drug that has been extensively studied for its potential therapeutic applications. It belongs to the class of disease-modifying antirheumatic drugs (DMARDs) and has been shown to be effective in treating autoimmune diseases such as rheumatoid arthritis.
Mecanismo De Acción
N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide works by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is involved in the synthesis of pyrimidine nucleotides. This inhibition leads to a reduction in the proliferation of lymphocytes, which are involved in the inflammatory response in autoimmune diseases.
Biochemical and physiological effects:
N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide has been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6 in animal models of rheumatoid arthritis. It has also been shown to reduce joint damage and improve clinical symptoms in these models. In addition, N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide has been shown to have a favorable safety profile in animal studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide in lab experiments is its specificity for DHODH, which allows for a more targeted approach to studying the role of this enzyme in autoimmune diseases. However, one limitation is that N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide may not fully replicate the effects of genetic knockdown or knockout of DHODH, which may be more informative in understanding the role of this enzyme in disease.
Direcciones Futuras
Future research on N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide could include studies on its potential use in other autoimmune diseases such as psoriasis and multiple sclerosis. Additionally, further studies could be conducted to better understand the mechanism of action of N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide and its effects on the immune system. Finally, clinical trials could be conducted to evaluate the safety and efficacy of N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide in humans with autoimmune diseases.
Métodos De Síntesis
The synthesis of N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide involves several steps, starting with the reaction of 3,5-dichlorophenol with ethyl chloroacetate to form ethyl 3,5-dichlorophenoxyacetate. This intermediate is then treated with potassium cyanide to form ethyl 3,5-dichlorophenoxyacetonitrile. The nitrile group is then reduced to the corresponding amine using lithium aluminum hydride, followed by reaction with oxalyl chloride to form the acid chloride. Finally, this acid chloride is treated with 3-aminooxolan-2-one to form N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide.
Aplicaciones Científicas De Investigación
N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to be effective in reducing inflammation and joint damage in animal models of rheumatoid arthritis.
Propiedades
IUPAC Name |
N-[cyano(oxolan-3-yl)methyl]-2-(3,5-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O3/c15-10-3-11(16)5-12(4-10)21-8-14(19)18-13(6-17)9-1-2-20-7-9/h3-5,9,13H,1-2,7-8H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJEVRHGXEWHGFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(C#N)NC(=O)COC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2-(2-(2,5-Dioxopyrrolidin-1-yl)ethoxy)ethyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2789191.png)


![N-(2-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2789200.png)

![2-(4-chlorophenoxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide](/img/structure/B2789204.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-2,2-diphenylacetamide](/img/structure/B2789205.png)
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-2-(thiophen-2-yl)acetamide hydrochloride](/img/structure/B2789206.png)



![6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide](/img/structure/B2789212.png)
![2-tert-butyl-1-[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2789213.png)
![6-Methylthiazolo[3,2-B][1,2,4]triazole](/img/structure/B2789214.png)